molecular formula C14H30O2 B15353267 2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol

2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol

Cat. No.: B15353267
M. Wt: 230.39 g/mol
InChI Key: ICTDKXHJXPXHAW-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol is a branched organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain

Properties

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-butyl-2-ethyl-3,5-dimethylhexane-1,3-diol

InChI

InChI=1S/C14H30O2/c1-6-8-9-14(7-2,11-15)13(5,16)10-12(3)4/h12,15-16H,6-11H2,1-5H3

InChI Key

ICTDKXHJXPXHAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CO)C(C)(CC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol typically involves multi-step organic reactions starting from simpler hydrocarbons. One common method is the hydroboration-oxidation of alkenes, followed by selective reduction and functional group modifications. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Halogenation reactions with chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.

Major Products Formed:

  • Oxidation: The primary product is the corresponding ketone or carboxylic acid, depending on the extent of oxidation.

  • Reduction: The major product is typically the corresponding alcohol or alkane.

  • Substitution: Halogenated derivatives of the original compound are formed.

Scientific Research Applications

2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butyl-2-ethyl-3,5-dimethylhexane-1,3-diol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,3-Butanediol

  • 2,3-Butanediol

  • 1,4-Butanediol

  • 2-Ethylhexanol

  • 3,5-Dimethylhexanol

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